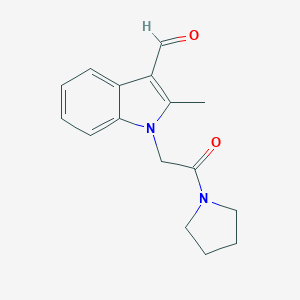![molecular formula C19H19NO2 B480519 1-[3-(2-methylphenoxy)propyl]-1H-indole-3-carbaldehyde CAS No. 496959-28-5](/img/structure/B480519.png)
1-[3-(2-methylphenoxy)propyl]-1H-indole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesis of Indole Derivatives
Indole derivatives, including “1-[3-(2-methylphenoxy)propyl]-1H-indole-3-carbaldehyde”, are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology . The synthesis of indole derivatives has attracted increasing attention in recent years due to their biological importance .
Treatment of Cancer Cells
Indole derivatives have been used as biologically active compounds for the treatment of cancer cells . Their unique properties make them effective in combating various types of cancer .
Antimicrobial Applications
Indole derivatives have shown significant antimicrobial properties . They can be used to treat various microbial infections, making them valuable in the field of medicine .
Treatment of Various Disorders
Indole derivatives are used in the treatment of different types of disorders in the human body . Their versatile nature allows them to be used in a wide range of treatments .
Role in Multicomponent Reactions
“1-[3-(2-methylphenoxy)propyl]-1H-indole-3-carbaldehyde” and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They have a significant role in multicomponent reactions, which are inherently sustainable and provide access to complex molecules .
Synthesis of Active Molecules
“1-[3-(2-methylphenoxy)propyl]-1H-indole-3-carbaldehyde” and related members of the indole family are ideal precursors for the synthesis of active molecules . These active molecules have various applications in pharmaceutical and medicinal chemistry .
Assembly of Pharmaceutically Interesting Scaffolds
The recent applications of “1-[3-(2-methylphenoxy)propyl]-1H-indole-3-carbaldehyde” in multicomponent reactions have provided an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .
Biological Potential of Indole Derivatives
Various bioactive aromatic compounds containing the indole nucleus, including “1-[3-(2-methylphenoxy)propyl]-1H-indole-3-carbaldehyde”, have shown clinical and biological applications . They bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
特性
IUPAC Name |
1-[3-(2-methylphenoxy)propyl]indole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-15-7-2-5-10-19(15)22-12-6-11-20-13-16(14-21)17-8-3-4-9-18(17)20/h2-5,7-10,13-14H,6,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKNIPHWCBNVRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCN2C=C(C3=CC=CC=C32)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2-methylphenoxy)propyl]-1H-indole-3-carbaldehyde | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![10-(2-Adamantylidene)-4-(3-chloro-4-methylphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B480466.png)

![2-(2-methoxyphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B480489.png)
![9-(4-bromophenyl)-2-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B480502.png)

![5-[[1-(1,3-Benzodioxol-5-yl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B480535.png)
![2-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-(4-fluorophenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B480536.png)
![3-(4-chlorophenyl)-2-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B480542.png)
![2-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-(4-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B480544.png)

![N-(1,3-Benzodioxol-5-ylmethyl)-N'-[(E)-[3-ethoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]methylideneamino]oxamide](/img/structure/B480547.png)
![2-{4-[(3,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}-3-phenyl-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B480550.png)
![2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B480551.png)
![2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-3-(4-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B480556.png)